![molecular formula C27H45NO6 B1249305 Cholylsarcosine CAS No. 93790-70-6](/img/structure/B1249305.png)
Cholylsarcosine
描述
胆酰肌氨酸是胆酸与肌氨酸(N-甲基甘氨酸)的合成N-酰基缀合物。 它是一种半合成的胆汁酸,已对其作为胆汁酸缺乏症的替代剂的适用性进行了研究,该缺乏症发生在小肠中,导致脂肪吸收不良 。 胆酰肌氨酸已被提议作为一种替代胆汁酸,以恢复胆汁酸分泌减少和脂肪消化不良患者的胶束相 。
准备方法
合成路线和反应条件
胆酰肌氨酸可以通过胆酸与肌氨酸的缀合合成。 一种用于合成N-甲基-11C-胆酰肌氨酸的方法包括甘氨酸的11C-甲基化,然后与胆酸缀合 。 据报道,放射化学产率为13% ± 3%,放射化学纯度大于99% 。
工业生产方法
虽然胆酰肌氨酸的具体工业生产方法尚未得到广泛的记录,但合成通常涉及标准的有机合成技术,例如湿法制粒和流化床包衣,以生产微粒 。
化学反应分析
反应类型
胆酰肌氨酸会发生各种化学反应,包括缀合和脱缀合。 它在肠肝循环期间抵抗细菌脱缀合-脱羟基 。
常见的试剂和条件
胆酰肌氨酸的合成涉及胆酸和肌氨酸等试剂。 反应条件通常包括受控的pH环境,以确保化合物的稳定性和溶解度。
形成的主要产物
胆酰肌氨酸合成形成的主要产物是胆酸和肌氨酸的缀合物。 该化合物在稀水溶液中以两种几何异构体的几乎等摩尔混合物形式存在——顺式和反式(在酰胺键周围) 。
科学研究应用
Medical Imaging
Positron Emission Tomography/Computed Tomography (PET/CT)
Cholylsarcosine has been developed as a radiolabeled tracer, specifically , for use in PET/CT imaging. This tracer allows for the quantitative assessment of hepatic secretion and transport mechanisms of bile acids. Studies have demonstrated that this compound exhibits rapid blood-to-liver uptake and subsequent liver-to-bile excretion, making it a valuable tool for evaluating liver function and diagnosing conditions such as cholestasis and drug-induced liver injury .
Case Study: PET Imaging in Pigs
In a study involving anesthetized pigs, dynamic PET/CT imaging with revealed comparable hepatic handling to endogenous bile acids like cholyltaurine. The findings suggested that this compound could be instrumental in future human studies aimed at understanding hepatic excretory functions .
Bile Acid Replacement Therapy
This compound has shown promise as a bile acid replacement agent, particularly in patients with bile acid deficiency due to conditions such as short bowel syndrome (SBS). Clinical trials have indicated that this compound can significantly enhance fat absorption in these patients.
Clinical Findings: Fat Absorption Improvement
In studies where this compound was administered at doses of 6 g/day and 12 g/day, patients exhibited increased fat absorption by approximately 17 g/day and 20 g/day, respectively. The compound was particularly effective in improving the absorption of long-chain fatty acids . Notably, this compound was found to be nontoxic and did not undergo biotransformation during enterohepatic circulation, making it suitable for long-term therapeutic use .
Effects on Lipid Absorption
This compound enhances lipid absorption by acting as an effective emulsifier in the gastrointestinal tract. Its properties allow for improved solubilization of dietary fats, which is critical for patients with compromised bile acid availability.
Mechanism of Action
The compound is resistant to deconjugation and dehydroxylation during enterohepatic cycling, allowing it to maintain its effectiveness throughout the digestive process. Studies have reported that this compound induces greater biliary lipid secretion compared to other bile acids like cholyltaurine .
Summary of Findings
Application | Key Findings |
---|---|
Medical Imaging | Effective tracer for PET/CT; rapid uptake and excretion; useful for liver function assessment |
Bile Acid Replacement Therapy | Increases fat absorption; nontoxic; suitable for long-term use |
Lipid Absorption | Enhances solubilization of fats; superior biliary lipid secretion compared to other bile acids |
作用机制
胆酰肌氨酸通过模拟天然胆汁酸发挥作用。 它仅通过主动回肠转运从肠道吸收,并且在肠肝循环期间抵抗细菌脱缀合-脱羟基 。 该化合物通过脂肪酶/辅脂酶促进脂解,并使甘油三酯的消化产物溶解 。
相似化合物的比较
胆酰肌氨酸与胆酰甘氨酸和胆酰牛磺酸等其他胆汁酸缀合物相似。 它的不同之处在于它在肠肝循环期间抵抗细菌脱缀合-脱羟基 。这种抗性使胆酰肌氨酸成为一种更稳定和有效的胆汁酸替代剂。类似的化合物包括:
- 胆酰甘氨酸
- 胆酰牛磺酸
- 鹅去氧胆酸
- 熊去氧胆酸
- 脱氧胆酸
生物活性
Cholylsarcosine, a synthetic bile acid analogue formed by the conjugation of cholic acid and sarcosine, has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on hepatic metabolism, lipid absorption, and its use as a tracer in medical imaging.
This compound is characterized by its resistance to deconjugation and dehydroxylation during enterohepatic circulation, making it stable compared to other bile acids. This stability enhances its efficacy in promoting lipid absorption in conditions where bile acid deficiency is present. Its mechanism involves facilitating bile flow and biliary lipid secretion, which are crucial for proper digestion and absorption of dietary fats.
Biological Effects
Hepatic Cholesterol and Bile Acid Synthesis:
this compound has been shown to influence hepatic cholesterol and bile acid synthesis significantly. Research indicates that it exhibits choleretic activity similar to cholyltaurine but induces a greater secretion of phospholipids and cholesterol .
Biliary Secretion:
In studies involving human subjects, this compound was infused into the duodenum, revealing its effects on bile flow and biliary lipid secretion. The compound demonstrated a comparable turnover rate to cholyltaurine, indicating its effectiveness in enhancing biliary lipid profiles .
Case Study 1: PET Imaging with this compound
A notable application of this compound is its use as a tracer in positron emission tomography (PET) imaging. A study conducted on anesthetized pigs utilized [N-Methyl-11C]this compound to investigate liver uptake and biliary excretion. Results showed rapid blood-to-liver uptake, with radioactivity concentrations peaking in the biliary tree shortly after administration. This study highlighted this compound's potential in distinguishing intrahepatic transport steps in hepatic lipid metabolism .
Case Study 2: Effects on Lipid Absorption in Canines
In canine models with intestinal bile acid deficiency due to distal intestinal resection, this compound improved lipid absorption significantly. This finding underscores its potential therapeutic role in managing fat malabsorption syndromes .
Comparative Analysis of this compound and Other Bile Acids
Property | This compound | Cholyltaurine | Chenodeoxycholic Acid |
---|---|---|---|
Stability | High (resistant to deconjugation) | Moderate (deconjugated) | Low (cytotoxic) |
Choleretic Activity | High | Moderate | Very high |
Effect on Lipid Secretion | Enhanced | Moderate | Cytotoxic effects noted |
Clinical Applications | Bile acid replacement | Bile acid replacement | Limited due to toxicity |
Safety Profile
This compound has been reported as nontoxic, showing no adverse effects on biliary lipid composition or liver function tests when administered chronically . This safety profile makes it a promising candidate for further clinical applications.
属性
IUPAC Name |
2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93790-70-6 | |
Record name | Cholylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLYLSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。